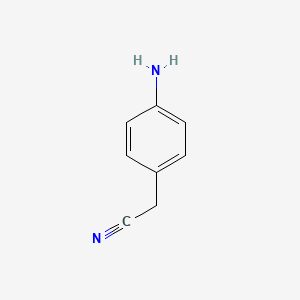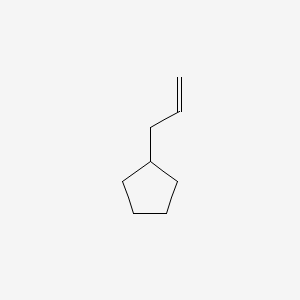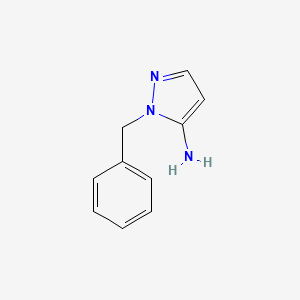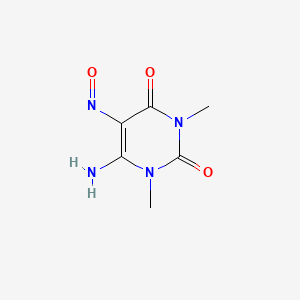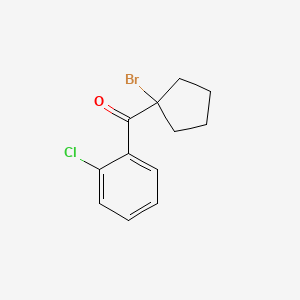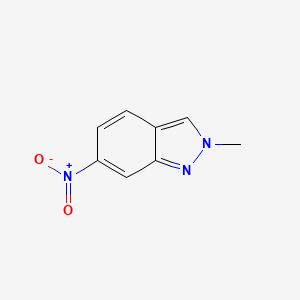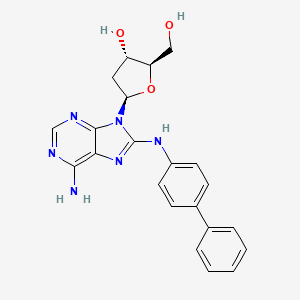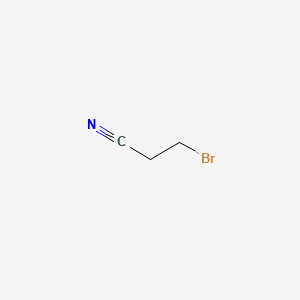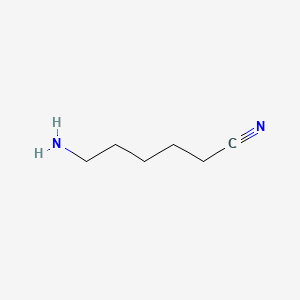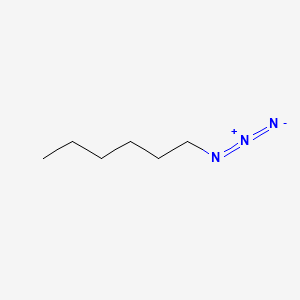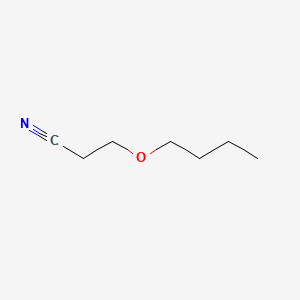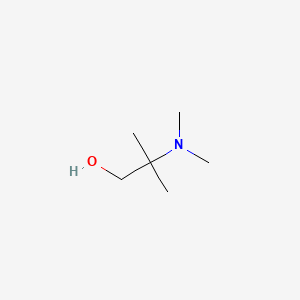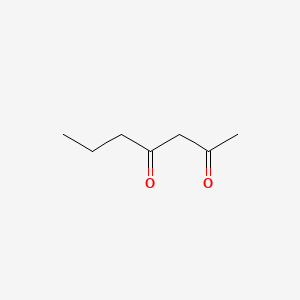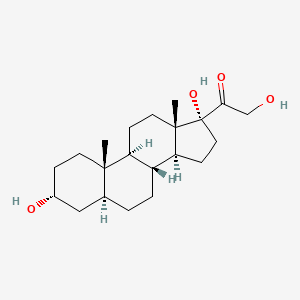
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane, a type of steroid nucleus. This compound is known for its significant biological activities and is often studied in the context of its physiological and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method includes the hydroxylation of pregnane derivatives at specific positions (3alpha, 17, and 21) using reagents such as osmium tetroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial biotransformation. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions on the steroid nucleus, followed by purification processes to isolate the target compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of dehydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated steroids.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and inflammatory conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular responses. The hydroxyl groups at positions 3alpha, 17, and 21 are crucial for its binding affinity and specificity towards these receptors. The molecular pathways involved include the regulation of inflammatory responses, metabolic processes, and cellular growth and differentiation.
Comparison with Similar Compounds
- 3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one
- 3alpha,17alpha,20beta-Trihydroxy-5beta-pregnan-11-one
- 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one
Comparison: 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is unique due to its specific hydroxylation pattern and its stereochemistry at the 5alpha position. This configuration imparts distinct biological activities and receptor binding properties compared to its 5beta counterparts. The presence of hydroxyl groups at positions 3alpha, 17, and 21 also differentiates it from other similar compounds, influencing its solubility, reactivity, and pharmacokinetic profile.
Properties
CAS No. |
601-01-4 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[(10S,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1 |
InChI Key |
UPTAPIKFKZGAGM-RPTIVHBHSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Isomeric SMILES |
C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Key on ui other cas no. |
601-01-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


